ethyl 5-[2-[2-(2-formylphenoxy)acetyl]oxyacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate
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Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of 2-formylphenoxyacetic acid with ethyl acetoacetate . The resulting intermediate undergoes cyclization to form the pyrrole ring. Detailed synthetic pathways and reaction conditions can be found in relevant literature .
Scientific Research Applications
Chemical Structure and Synthesis
Ethyl 5-[2-[2-(2-formylphenoxy)acetyl]oxyacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate is a compound related to the pyrrole family. Studies have delved into the structural characteristics and synthesis methods of related pyrrole compounds. The molecular structure of related pyrrole derivatives, including variations in the substituents on the pyrrole ring, has been extensively studied through spectroscopic and crystallographic methods. For instance, certain pyrrole compounds have been synthesized through aerial oxidation processes, leading to the isolation of specific 2-hydroxy-2H-pyrroles, demonstrating the compound's susceptibility to oxidative conditions (Cirrincione et al., 1987). Additionally, the hydrogen-bonding patterns in pyrrole derivatives, influencing their molecular assembly and chemical behavior, have been analyzed (Senge & Smith, 2005).
Chemical Properties and Interactions
The chemical properties and interactions of pyrrole derivatives have also been a subject of research. Investigations into compounds like ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate shed light on their vibrational properties, hydrogen bonding behavior, and electronic characteristics, providing insights into their potential applications (Singh et al., 2013). Another study on a chalcone derivative of pyrrole revealed its potential use as a non-linear optical material, highlighting the diverse applications of these compounds in material science (Singh et al., 2014).
Synthetic Applications and Derivative Formation
Pyrrole derivatives have been utilized as precursors in various synthetic applications. The formation of carbohydrazides and other derivatives from pyrrolyl esters indicates their versatility in chemical synthesis. Some synthesized pyrrolyl selenolopyridine compounds exhibited remarkable antioxidant activity, underscoring the potential pharmacological applications of these derivatives (Zaki et al., 2017). Furthermore, the evaluation of molecular assembly and chemical reactivity of pyrrole precursors like ethyl 3,5 dimethyl-1H-pyrrole-2-carboxylate emphasizes their utility in the synthesis of formyl, acetyl, and other derivatives, providing valuable insights for future chemical synthesis (Rawat & Singh, 2014).
Properties
IUPAC Name |
ethyl 5-[2-[2-(2-formylphenoxy)acetyl]oxyacetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO7/c1-4-26-20(25)18-12(2)19(21-13(18)3)15(23)10-28-17(24)11-27-16-8-6-5-7-14(16)9-22/h5-9,21H,4,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMJNSFZSZPFBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)COC(=O)COC2=CC=CC=C2C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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